Segetalin E
Overview
Description
Segetalin E is a proline-rich cyclic peptide . It is one of the distinct metabolites found in Vaccaria hispanica, a plant utilized medicinally in China and Turkey . The plant’s phytochemical diversity includes triterpenoid saponins, cyclic peptides, flavonoids, and others .
Synthesis Analysis
The first total synthesis of Segetalin E was achieved using a solution phase technique . The chemical structure of the compound was elucidated by FT-IR, 1H-NMR, 13C-NMR, FAB-MS spectral data, and elemental analyses .
Chemical Reactions Analysis
The biochemical characterization and crystal structures of the plant enzyme PCY1 involved in orbitide macrocyclization suggest that these macrocyclases may be ideal catalysts for the production of cyclic peptides like Segetalin E .
Scientific Research Applications
Synthetic and Biological Studies on Segetalin E
Segetalin E, a proline-rich cyclic peptide, has been synthesized and studied for its potential biological applications. This research revealed that Segetalin E exhibits significant cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines. Additionally, it demonstrates good anthelmintic activity against earthworms. These findings suggest potential therapeutic applications of Segetalin E in cancer treatment and as an anthelmintic agent (Dahiya & Kaur, 2007).
Structure and Activity in Vasorelaxation
Segetalin E, along with other segetalins, has been studied for its structure and biological activity. These cyclic peptides from Vaccaria segetalis show vasorelaxant activity against norepinephrine-induced contractions in rat aorta. This suggests potential for Segetalin E in cardiovascular research and therapy (Morita et al., 2006).
Conformational Analysis
Conformational analysis of Segetalin E has been conducted to understand its structure in different environments. Such studies are crucial for elucidating the mechanism of action of Segetalin E and can lead to the development of analogs with improved therapeutic properties (Morita et al., 1997).
Mechanism of Action
While the exact mechanism of action for Segetalin E is not explicitly stated in the available literature, it has been found to exhibit high cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines . It also showed anthelmintic activity against two earthworms M. konkanensis and P. corethruses at a dose of 2 mg/mL .
Future Directions
Cyclic peptides like Segetalin E show potential to be effective in cancer treatment and may offer promise as better candidates for combating cancer . They deserve further in vivo experiments to assess their possibility to act as promising antitumor agents in the future . Given their many demanded homologues, they have created new hope of discovering better compounds with desired properties in the field of challenging cancer diseases .
properties
IUPAC Name |
(3S,6S,9S,15S,18S,24S)-18-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-15-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,20,23-heptone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N8O8/c1-24(2)19-31-38(54)48-33(21-27-22-44-30-10-6-5-9-29(27)30)42(58)50-17-7-11-34(50)40(56)45-23-36(53)46-32(20-26-13-15-28(52)16-14-26)39(55)49-37(25(3)4)43(59)51-18-8-12-35(51)41(57)47-31/h5-6,9-10,13-16,22,24-25,31-35,37,44,52H,7-8,11-12,17-21,23H2,1-4H3,(H,45,56)(H,46,53)(H,47,57)(H,48,54)(H,49,55)/t31-,32-,33-,34-,35-,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNHBDSHKCNNW-OPGKZIRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N8O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170354 | |
Record name | Segetalin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Segetalin E | |
CAS RN |
177602-12-9 | |
Record name | Segetalin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177602129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Segetalin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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